molecular formula C18H18N2OS B2962499 N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide CAS No. 321555-27-5

N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide

Cat. No.: B2962499
CAS No.: 321555-27-5
M. Wt: 310.42
InChI Key: OYDNOYGDPZKEJO-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-2-yl)thiazol-2-yl)pentanamide is a thiazole-derived compound featuring a naphthalen-2-yl substituent at the 4-position of the thiazole ring and a pentanamide group at the 2-position. Synthesis routes for analogous compounds typically involve cyclocondensation, 1,3-dipolar cycloaddition, or amidation reactions (e.g., ) .

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-3-8-17(21)20-18-19-16(12-22-18)15-10-9-13-6-4-5-7-14(13)11-15/h4-7,9-12H,2-3,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNOYGDPZKEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and pentanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The naphthalene moiety is then introduced through a substitution reaction, and the final step involves the attachment of the pentanamide group via an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular processes. The pentanamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Properties of Selected Thiazole-Pentanamide Analogs

Compound Name Melting Point (°C) Yield (%) Molecular Formula Key IR/NMR Features Biological Activity Reference
N-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-pentanamide (5b) 150–153 70.5 C₂₁H₁₇BrN₂O₃S IR: 1670 cm⁻¹ (C=O); NMR: δ 7.8–8.2 (aromatic H) Anticancer (hypothetical)
N-(4-Methoxyphenyl)pentanamide N/A N/A C₁₂H₁₇NO₂ IR: 1676 cm⁻¹ (C=O); NMR: δ 3.7 (OCH₃) Anthelmintic (vs. albendazole)
N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamide N/A N/A C₁₃H₁₃N₃OS IR: 1665 cm⁻¹ (C=O) Adenosine receptor affinity (µM)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide N/A N/A C₁₃H₁₆BrN₃OS NMR: δ 5.4 (–OCH₂–) Cardioprotective (vs. Mildronate)

Key Observations :

  • Structural Influence on Melting Points: Brominated coumarin-thiazole derivatives (e.g., 5b in ) exhibit higher melting points (150–217°C) due to increased molecular rigidity and halogenated aromaticity, whereas non-halogenated analogs (e.g., 5c) melt at lower temperatures (83–84°C) .
  • Bioactivity Trends: Substitution at the thiazole 4-position significantly impacts activity. For example, pyridyl-thiazole derivatives () retain adenosine receptor affinity even when benzamide is replaced with cyclopentanamide, suggesting flexibility in the amide moiety . The methoxyphenyl-pentanamide analog () demonstrates potent anthelmintic activity, likely due to enhanced drug-likeness and metabolic stability compared to albendazole . Cardioprotective thiazole-hydrazine derivatives () highlight the importance of secondary functional groups (e.g., tetrahydro-azepine) in modulating efficacy .

Sulfonamide-Pentanamide Hybrids

Table 2: Antitubercular Sulfonamide-Pentanamide Derivatives ()

Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) Antitubercular IC₅₀ (µM) Reference
N4-Valeroylsulfathiazole (23) 220–221 1667 2.5
N4-Valeroylsulfacetamide (24) 216 1676 4.8
N4-Valeroylsulfanilamide (25) 208–209 1669 3.2

Key Observations :

  • Impact of Sulfonamide Substituents : Sulfathiazole derivatives (23) show superior antitubercular activity (IC₅₀ = 2.5 µM) compared to sulfacetamide (24) or sulfanilamide (25) analogs, likely due to thiazole-mediated target engagement .
  • Thermal Stability : Higher melting points correlate with sulfonamide aromaticity and hydrogen-bonding capacity (e.g., 23 vs. 25) .

Triazole and Isoindolinone Derivatives

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () and isoindolinone-pentanamide hybrids () exhibit distinct physicochemical profiles:

  • Isoindolinone-Pentanamides: Feature high molecular weights (e.g., 498.57 g/mol for compound F4 in ) and modified solubility due to the 1,3-dioxoisoindolin-2-yl group .

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a naphthalene moiety, and a pentanamide group. The synthesis typically involves the cyclization of precursors to form the thiazole ring, followed by the introduction of the naphthalene and pentanamide groups through substitution reactions and amide bond formation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and modulation of signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialVarious bacteriaDisruption of cell wall synthesis
AnticancerCancer cell linesInduction of apoptosis, DNA intercalation

The biological activity of this compound is attributed to its structural components:

  • Thiazole Ring : Interacts with enzymes and receptors, potentially modulating their activity.
  • Naphthalene Moiety : Capable of intercalating with DNA, affecting gene expression and cellular processes.
  • Pentanamide Group : Enhances solubility and bioavailability, facilitating better interaction with biological targets.

Study on Anticancer Activity

In a study by researchers investigating the anticancer properties of various thiazole derivatives, this compound was found to exhibit significant cytotoxic effects against human cancer cell lines. The compound showed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for further development .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that this compound displayed potent activity against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

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